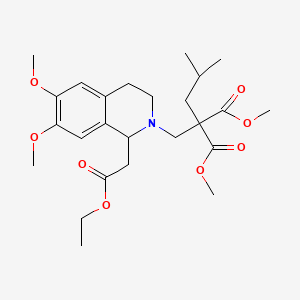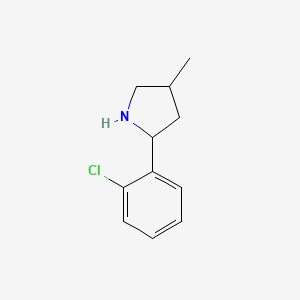
2-(2-Chlorophenyl)-4-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a 2-chlorophenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance reaction rates and selectivity is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorophenyl)-4-methylpyrrolidine: Unique due to its specific substitution pattern on the pyrrolidine ring.
2-(2-Chlorophenyl)pyrrolidine: Lacks the methyl group, leading to different chemical and biological properties.
4-Methylpyrrolidine: Lacks the chlorophenyl group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the 2-chlorophenyl and 4-methyl groups, which confer specific chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H14ClN |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-6-11(13-7-8)9-4-2-3-5-10(9)12/h2-5,8,11,13H,6-7H2,1H3 |
Clé InChI |
LMMQLWQYSSDBRR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


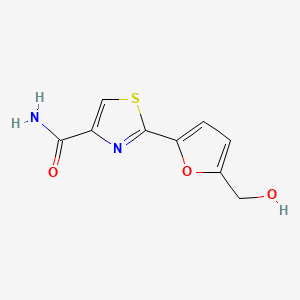
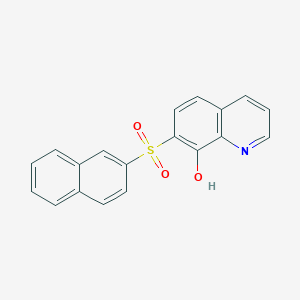
![1-(Benzo[d]oxazol-3(2H)-yl)ethanone](/img/structure/B12891513.png)
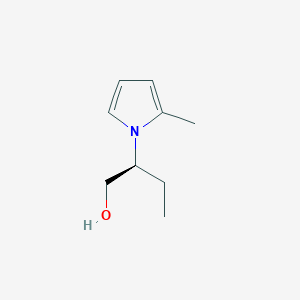

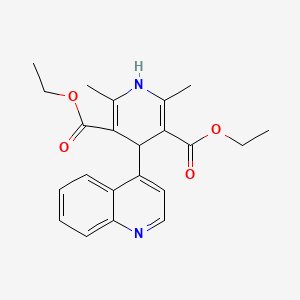
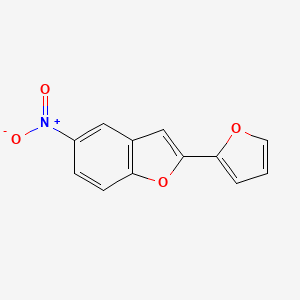
![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)
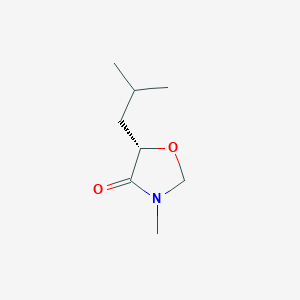
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)


